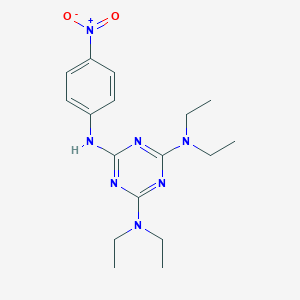
N2,N2,N4,N4-tetraethyl-N6-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out under reflux conditions in solvents such as 1,4-dioxane or 1,2-dichloroethane. The presence of an excess of the corresponding amine ensures high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in solvents like 1,4-dioxane or 1,2-dichloroethane under reflux conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products
Nucleophilic Substitution: Substituted triazines with various functional groups depending on the nucleophile used.
Reduction: Amino-substituted triazines.
Oxidation: N-oxides of the triazine compound.
Applications De Recherche Scientifique
N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group and triazine ring can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties and used clinically to treat lung, breast, and ovarian cancer.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for its antitumor properties.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, with significant biological activity.
Uniqueness
N,N,N’,N’-Tetraethyl-N’'-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine is unique due to the presence of the nitro group and the specific substitution pattern on the triazine ring
Propriétés
Numéro CAS |
326914-05-0 |
|---|---|
Formule moléculaire |
C17H25N7O2 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
2-N,2-N,4-N,4-N-tetraethyl-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C17H25N7O2/c1-5-22(6-2)16-19-15(20-17(21-16)23(7-3)8-4)18-13-9-11-14(12-10-13)24(25)26/h9-12H,5-8H2,1-4H3,(H,18,19,20,21) |
Clé InChI |
BTLPXFFYNJUWKE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N(CC)CC |
SMILES canonique |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















